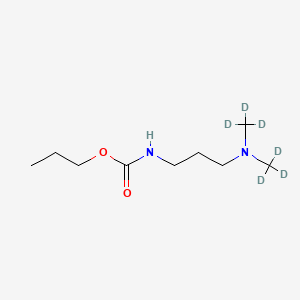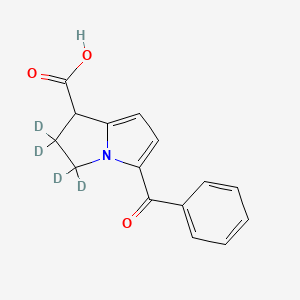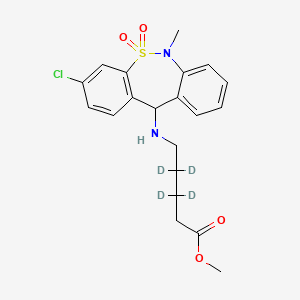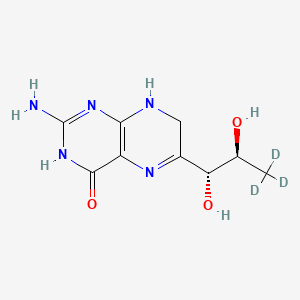![molecular formula C10H9N5 B565156 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3 CAS No. 1215363-28-2](/img/structure/B565156.png)
2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3” is a chemical compound with the molecular formula C10H9N5 . It is a crystalline solid and is categorized under Food Mutagens Research Chemicals and Analytical Standards, Pharmaceutical Reference Standards, and Carcinogens .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C10H9N5 . The average mass is 198.224 Da and the monoisotopic mass is 198.090546 Da .Physical and Chemical Properties Analysis
“this compound” is a crystalline solid . It is soluble in methanol, ethanol, and dimethyl sulfoxide . It is stable under moderately acidic and alkaline conditions and in cold dilute aqueous solutions protected from light .Aplicaciones Científicas De Investigación
Quinoxaline Derivatives in Medicinal Chemistry
Quinoxaline and its derivatives, including "2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3," have been extensively studied for their medicinal properties. These compounds are known for their potential in treating various diseases due to their diverse biological activities. For instance, quinoxaline derivatives exhibit antitumoral properties and are investigated for their applications as catalysts' ligands. They are synthesized through the condensation of ortho-diamines with 1,2-diketones, leading to compounds with significant biological activities, such as antimicrobial, antiviral, antiproliferative, and antitumor effects (Aastha Pareek and Dharma Kishor, 2015).
Role in Corrosion Inhibition
Quinoxaline derivatives also find applications as anticorrosive materials. Their effectiveness against metallic corrosion is attributed to their high electron density, which facilitates stable chelating complexes formation with metallic surfaces. This property makes quinoxaline derivatives valuable in industries where corrosion resistance is crucial (C. Verma, M. Quraishi, E. Ebenso, 2020).
Contributions to Material Science
In the realm of material science, quinoxaline derivatives, including the specific compound , are integral in developing n-type semiconductors, sensors, and other electronic materials. Their electron-deficient nature and excellent π–π stacking ability make them suitable for creating structures with high conductivity and stability, facilitating their use in advanced electronic devices (J. Segura, Rafael Juárez, M. Ramos, C. Seoane, 2015).
Biological and Environmental Studies
Quinoxaline derivatives are explored for their environmental impact, particularly in understanding the mutagenic and carcinogenic potential of heterocyclic aromatic amines in the diet. Their presence in cooked protein-rich foods and their metabolic fate in humans versus animals are areas of significant research interest, providing insights into their potential health hazards and guiding dietary recommendations (B. Stavric, 1994).
Propiedades
IUPAC Name |
3-(trideuteriomethyl)imidazo[4,5-f]quinoxalin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c1-15-7-3-2-6-8(13-5-4-12-6)9(7)14-10(15)11/h2-5H,1H3,(H2,11,14)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZZYGFWIFKKIR-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=NC=CN=C3C=C2)N=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C3=NC=CN=C3C=C2)N=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxy](/img/no-structure.png)







![Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4](/img/structure/B565087.png)



